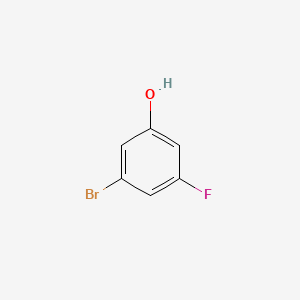

3-Bromo-5-fluorophenol

概述

描述

3-Bromo-5-fluorophenol is an organic compound with the chemical formula C6H4BrFO and a molecular weight of 191.00 g/mol . It is a phenol derivative that contains both bromide and fluoride functional groups. This compound appears as a white crystalline solid and is soluble in ether, alcohols, and other organic solvents . It has a melting point of approximately 36-40°C and a boiling point of about 254°C .

准备方法

The preparation of 3-Bromo-5-fluorophenol can be achieved through the following steps :

Synthesis of 3-Fluoro-5-bromobenzene: This intermediate is prepared by reacting bromobenzene with lithium trifluoride.

Conversion to this compound: The 3-Fluoro-5-bromobenzene is then reacted with an alcohol under alkaline conditions, using reagents such as sodium iodide and sodium carbonate, to yield this compound.

化学反应分析

3-Bromo-5-fluorophenol undergoes various types of chemical reactions due to its functional groups :

Nucleophilic Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Mitsunobu Reactions: The hydroxy group is also capable of undergoing Mitsunobu reactions.

Metal-Catalysed Cross-Coupling: The bromide group is well-suited for metal-catalysed cross-coupling reactions.

Nucleophilic Aromatic Substitution: The fluoride substituent reacts with nucleophiles via nucleophilic aromatic substitution.

Common reagents used in these reactions include sodium iodide, sodium carbonate, and various metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

3-Bromo-5-fluorophenol is widely used in scientific research due to its unique reactivity and functional groups :

Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

Medicinal Chemistry: It is used as a molecular scaffold for the synthesis of active pharmaceutical ingredients (APIs), including anticancer agents.

Biological Research: It is utilized to study the reaction mechanisms and properties of organic molecules.

Industrial Applications: It is employed in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-Bromo-5-fluorophenol involves its functional groups :

Hydroxy Group: Undergoes nucleophilic substitution and Mitsunobu reactions.

Bromide Group: Participates in metal-catalysed cross-coupling reactions.

Fluoride Substituent: Reacts with nucleophiles via nucleophilic aromatic substitution or enhances the binding affinity of synthesized APIs.

These reactions allow this compound to act as a versatile building block in the synthesis of complex molecules.

相似化合物的比较

3-Bromo-5-fluorophenol can be compared with other similar compounds such as :

- 2-Bromo-5-fluorophenol

- 4-Bromo-2-fluorophenol

- 3-Bromo-4’-fluorobenzophenone

These compounds share similar functional groups but differ in their substitution patterns, leading to variations in their reactivity and applications. This compound is unique due to its specific arrangement of bromide and fluoride groups, which confer distinct reactivity and versatility in chemical synthesis.

生物活性

3-Bromo-5-fluorophenol is a phenolic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in drug discovery, alongside relevant case studies and research findings.

- Chemical Formula : C₆H₄BrFO

- Molecular Weight : 191.00 g/mol

- Appearance : White powder

- Melting Point : 36 °C to 40 °C

The compound features three distinct functional groups: a hydroxyl group, a bromine atom, and a fluorine atom. These groups contribute to its reactivity and biological activity, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Its mechanism of action may include:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This property is particularly relevant in the context of developing inhibitors for cancer-related enzymes.

- Cell Proliferation Modulation : Research indicates that this compound can influence pathways related to cell growth and apoptosis, making it a candidate for anticancer drug development.

Anticancer Properties

This compound has been investigated for its potential as an anticancer agent. Notable findings include:

- Inhibition of HL-60 Cells : A study demonstrated that derivatives synthesized from this compound exhibited inhibitory effects against human promyelocytic leukemia (HL-60) cell lines, with an IC₅₀ value of approximately 4.07 µM . This suggests that the compound may play a role in developing new anticancer therapies.

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Preliminary studies indicate that it may possess bactericidal properties against certain strains of bacteria, although further research is needed to elucidate the specific mechanisms involved.

Case Studies

- Synthesis of Anticancer Agents :

- Insecticide Development :

Research Findings

常见问题

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 3-Bromo-5-fluorophenol purity and structure?

- Methodology :

- Gas Chromatography (GC) : Purity analysis (>95.0% GC) is critical for ensuring reproducibility in reactions. Use a non-polar column (e.g., DB-5) with flame ionization detection (FID) .

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm substitution patterns. Fluorine (F NMR) and bromine isotopes may split signals, requiring high-resolution instruments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (190.99 g/mol) and isotopic patterns for Br/F .

- Storage : Store at 0–6°C to prevent decomposition, as recommended for halogenated phenols .

Q. How can researchers synthesize this compound, and what intermediates are involved?

- Synthetic Pathways :

- Halogenation : Direct bromination of 5-fluorophenol using Br/FeBr under controlled conditions. Alternatively, electrophilic substitution with N-bromosuccinimide (NBS) in acidic media.

- Protection-Deprotection : Protect the hydroxyl group (e.g., with TBSCl) before bromination to avoid side reactions .

- Challenges : Competing bromination at other positions due to fluorine’s ortho/para-directing effects. Monitor reaction progress via TLC or GC-MS.

Advanced Research Questions

Q. How do the electronic effects of bromine and fluorine substituents influence reactivity in cross-coupling reactions?

- Mechanistic Insights :

- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. The C-Br bond’s polarization facilitates transmetallation with palladium catalysts.

- Fluorine : Electron-withdrawing nature stabilizes transition states in nucleophilic aromatic substitution (SNAr). Its ortho/para-directing effects compete with bromine’s meta-directing tendencies, requiring regioselective control .

Q. What strategies resolve contradictions in reported reaction yields or byproduct formation?

- Data Analysis Framework :

- Replication : Repeat experiments under identical conditions (temperature, solvent purity) to verify reproducibility.

- Byproduct Identification : Use LC-MS or F NMR to detect halogen exchange or dehalogenation products.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict regioselectivity and transition states, aiding mechanistic explanations .

- Case Study : Discrepancies in bromination yields may stem from trace moisture or competing Friedel-Crafts alkylation. Use anhydrous solvents and molecular sieves .

Q. How can this compound serve as a precursor for functionalized aromatic systems?

- Applications :

- Boronic Acid Derivatives : Convert to 3-bromo-5-fluorophenylboronic acid for use in Suzuki couplings. Optimize Miyaura borylation with bis(pinacolato)diboron (Bpin) and Pd catalysts .

- Triflates : Generate trifluoromethanesulfonate esters for Buchwald-Hartwig aminations. Use TfO and pyridine under inert atmospheres .

Q. Methodological Recommendations

-

Experimental Design :

- Kinetic Studies : Monitor reaction rates via in-situ IR or UV-Vis spectroscopy to assess substituent effects on reactivity.

- Solvent Screening : Test polar aprotic (DMSO, DMF) vs. ether solvents (THF) to optimize solubility and reaction efficiency.

-

Data Reporting :

- Include detailed chromatographic conditions (e.g., GC column type, NMR acquisition parameters) to enable cross-lab comparisons.

- Report melting points (mp) and boiling points (bp) where available, though limited in current literature .

属性

IUPAC Name |

3-bromo-5-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPJGUPQZDEZQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619814 | |

| Record name | 3-Bromo-5-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433939-27-6 | |

| Record name | 3-Bromo-5-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。